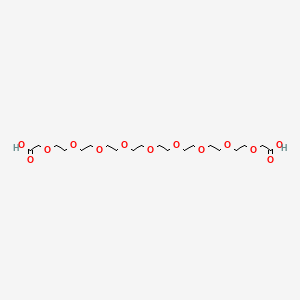

Hoocch2O-peg8-CH2cooh

説明

BenchChem offers high-quality Hoocch2O-peg8-CH2cooh suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hoocch2O-peg8-CH2cooh including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O13/c21-19(22)17-32-15-13-30-11-9-28-7-5-26-3-1-25-2-4-27-6-8-29-10-12-31-14-16-33-18-20(23)24/h1-18H2,(H,21,22)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESCDMOORXHBNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCC(=O)O)OCCOCCOCCOCCOCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to Molecular Weight and Exact Mass Determination: A Case Study of HOOC-CH2O-PEG8-CH2-COOH

Introduction

In the landscape of modern drug development, particularly in the fields of bioconjugation and the creation of Antibody-Drug Conjugates (ADCs), polyethylene glycol (PEG) linkers are indispensable tools. Their ability to enhance solubility, improve pharmacokinetic profiles, and provide a flexible spacer arm makes them a cornerstone of therapeutic design.[1] The homobifunctional linker, HOOC-CH2O-PEG8-CH2-COOH (CAS: 1432970-26-7), is a prime example, featuring two terminal carboxylic acid groups for versatile conjugation strategies.[2][3][4]

However, the successful synthesis, purification, and application of such a linker are fundamentally dependent on the precise verification of its molecular identity. This verification hinges on two critical, yet often conflated, parameters: Average Molecular Weight and Exact Mass . For the researcher, scientist, or drug development professional, understanding the distinction, calculation, and experimental validation of these values is not merely an academic exercise—it is a prerequisite for ensuring the purity, consistency, and ultimate efficacy of the final therapeutic product.

This technical guide provides an in-depth exploration of these core concepts, using HOOC-CH2O-PEG8-CH2-COOH as a practical case study. We will dissect the theoretical underpinnings of each mass type, provide step-by-step calculation protocols, and outline the experimental workflow for their verification via mass spectrometry, a foundational analytical technique in the pharmaceutical industry.[5][6][7]

Part 1: Foundational Concepts: Molecular Weight vs. Exact Mass

At the heart of chemical characterization lies the concept of mass. Yet, how this mass is defined and calculated depends entirely on the context—whether we are considering a bulk quantity of a substance or a single, specific molecule.

Average Molecular Weight

The Average Molecular Weight (often referred to simply as "molecular weight") is a weighted average of the masses of all naturally occurring isotopes of the atoms in a molecule, factored by their relative abundance.[8][9] This is the value derived from the atomic weights found on the periodic table.

-

Causality: When a scientist weighs a chemical on a laboratory balance, they are measuring a vast population of molecules. This population contains a statistical distribution of isotopes (e.g., ~98.9% ¹²C and ~1.1% ¹³C).[10] The Average Molecular Weight reflects this natural isotopic blend and is therefore the correct value to use for stoichiometric calculations in chemical reactions, preparing solutions, and defining the bulk properties of a compound.

Exact Mass (Monoisotopic Mass)

In contrast, the Exact Mass is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each constituent element.[11][12] For the elements comprising our target molecule, these are ¹H, ¹²C, and ¹⁶O.

-

Causality: High-resolution mass spectrometers possess the capability to separate and detect individual ions based on their specific mass-to-charge ratio (m/z).[5][13] These instruments are sensitive enough to distinguish between a molecule containing only ¹²C atoms and one containing a single ¹³C atom. The most intense signal in the resulting isotopic pattern for a small-to-medium-sized organic molecule corresponds to the species containing only the most abundant isotopes. This is the monoisotopic peak, and its measured mass should align with the calculated Exact Mass, providing unambiguous confirmation of a molecule's elemental composition.[8][11]

This distinction is paramount in drug development. An analyst uses Average Molecular Weight to formulate a 10 mg/mL solution but relies on Exact Mass to confirm via Liquid Chromatography-Mass Spectrometry (LC/MS) that the substance is indeed the correct compound and not a closely related impurity.[7][13]

Part 2: Calculation Protocol for HOOC-CH2O-PEG8-CH2-COOH

A self-validating protocol requires a systematic approach, beginning with the fundamental chemical formula and proceeding through a transparent calculation for each mass type.

Step 1: Determine the Molecular Formula

The structure of HOOC-CH2O-PEG8-CH2-COOH is composed of two carboxymethyl end-groups flanking a polyethylene glycol chain with eight repeating ethylene oxide units.

-

Structure: HOOC-CH₂-O-(CH₂CH₂O)₈-CH₂-COOH

-

Component Analysis:

-

2 x Carboxylic Acid (COOH): 2 C, 2 H, 4 O

-

2 x Flanking Methylene (CH₂): 2 C, 4 H

-

8 x Ethylene Oxide (CH₂CH₂O): 16 C, 32 H, 8 O

-

1 x Central Ether Oxygen: 1 O

-

-

Total Elemental Composition: C₂₀H₃₈O₁₃

This formula is confirmed by multiple chemical suppliers.[2][3][4]

Step 2: Protocol for Average Molecular Weight Calculation

This calculation uses the standard atomic weights, which are the weighted averages of natural isotopic abundances.

Methodology:

-

List each element in the molecular formula (C₂₀H₃₈O₁₃).

-

Identify the count (n) of each atom.

-

Obtain the IUPAC standard atomic weight for each element.

-

Calculate the total mass contribution for each element by multiplying its count by its atomic weight.

-

Sum the mass contributions to determine the Average Molecular Weight.

| Element | Atom Count (n) | Standard Atomic Weight ( g/mol ) | Mass Contribution ( g/mol ) |

| Carbon (C) | 20 | 12.011 | 240.220 |

| Hydrogen (H) | 38 | 1.008 | 38.304 |

| Oxygen (O) | 13 | 15.999 | 207.987 |

| Total | 486.511 |

The calculated Average Molecular Weight of 486.51 g/mol aligns perfectly with the values provided in commercial and chemical database listings.[2][3][4]

Step 3: Protocol for Exact Mass Calculation

This calculation uses the precise mass of the most abundant stable isotope for each element.

Methodology:

-

List each element in the molecular formula (C₂₀H₃₈O₁₃).

-

Identify the count (n) of each atom.

-

Obtain the monoisotopic mass for the most abundant isotope of each element (¹²C, ¹H, ¹⁶O).

-

Calculate the total mass contribution for each isotopic species.

-

Sum these contributions to determine the Exact Mass.

| Element | Atom Count (n) | Monoisotopic Mass (Da) | Mass Contribution (Da) |

| Carbon (¹²C) | 20 | 12.000000 | 240.000000 |

| Hydrogen (¹H) | 38 | 1.007825 | 38.297350 |

| Oxygen (¹⁶O) | 13 | 15.994915 | 207.933895 |

| Total | 486.231245 |

The calculated Exact Mass is 486.231245 Da . This is the theoretical value that would be sought in a high-resolution mass spectrum.

Part 3: Experimental Verification Workflow

Theoretical calculations must be validated by empirical data. Mass spectrometry is the definitive technique for this purpose.[5][14]

Caption: Experimental workflow for mass spectrometry analysis.

Experimental Protocol:

-

Sample Preparation: The PEG linker is dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile) compatible with the chosen ionization method.

-

Ionization: The sample solution is introduced into an ion source, typically Electrospray Ionization (ESI), which generates gas-phase ions from the analyte molecules with minimal fragmentation.[14] In positive ion mode, this would primarily form the protonated molecule, [M+H]⁺.

-

Mass Analysis: The generated ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[13] The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

-

Data Interpretation: The output is a mass spectrum. The analyst will look for the peak corresponding to the protonated molecule [M+H]⁺. The expected m/z for this ion would be the Exact Mass of the neutral molecule plus the mass of a proton (1.007276 Da).

-

Expected m/z for [C₂₀H₃₈O₁₃ + H]⁺ = 486.231245 + 1.007276 = 487.238521 Da .

-

A measured m/z value that matches this theoretical value within a narrow tolerance (typically <5 ppm) provides high-confidence confirmation of the molecule's identity and purity.

Part 4: Data Summary

For clarity and direct comparison, the key quantitative data for HOOC-CH2O-PEG8-CH2-COOH are summarized below.

Caption: Summary of calculated mass values for HOOC-PEG8-COOH.

Conclusion

The precise characterization of molecules like the HOOC-CH2O-PEG8-CH2-COOH linker is a non-negotiable aspect of rigorous scientific research and pharmaceutical development. This guide has established a clear distinction between Average Molecular Weight, a macroscopic property for bulk chemistry, and Exact Mass, a microscopic property for definitive molecular identification. By implementing the detailed protocols for calculation and leveraging the power of high-resolution mass spectrometry for experimental validation, researchers can ensure the foundational integrity of their materials. This commitment to analytical precision is what underpins the development of safe, effective, and reproducible advanced therapeutics.

References

-

Longdom Publishing. (2024). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Journal of Analytical and Pharmaceutical Research. Available at: [Link]

-

Scientific Instrument Services. Isotope Distribution Calculator and Mass Spec Plotter. Available at: [Link]

-

Cilo, P. High Purity PEG Reagent, HOOCCH2CH2O-PEG8-CH2CH2COOH, 95% Min Purity, 1 gram. Available at: [Link]

-

Danaher Life Sciences. Mass Spectrometry: Principles, Applications & Techniques. Available at: [Link]

-

BioAgilytix. LC/MS Applications in Drug Development. Available at: [Link]

-

Hahne, T., et al. (2018). Advances in high‐throughput mass spectrometry in drug discovery. Molecular Systems Biology. Available at: [Link]

-

Papayannopoulos, I. (2021). Mass spectrometry applications for drug discovery and development. Drug Target Review. Available at: [Link]

-

PubChem. HO-Peg8-CH2CH2cooh | C19H38O11 | CID 77078399. Available at: [Link]

-

Yergey, J. A. (1983). A GENERAL APPROACH TO CALCULATING ISOTOPIC DISTRIBUTIONS FOR MASS SPECTROMETRY. International Journal of Mass Spectrometry and Ion Physics. Available at: [Link]

-

Claesen, J., & Valkenborg, D. (2012). Efficient Calculation of Exact Mass Isotopic Distributions. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Wikipedia. Monoisotopic mass. Available at: [Link]

-

Separation Science. Molecular Weight and the Nominal Mass, Monoisotopic Mass and Average Molar Mass. Available at: [Link]

-

Scientific Instrument Services. Exact Mass Calculator, Single Isotope Version. Available at: [Link]

-

ResearchGate. What is the difference between average and monoisotopic mass calculations of peptides?. Available at: [Link]

-

IonSource. Monoisotopic and Average Mass. Available at: [Link]

-

Jordi Labs. Molecular Weight. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. purepeg.com [purepeg.com]

- 3. Hoocch2o-peg8-ch2cooh | 1432970-26-7 [sigmaaldrich.com]

- 4. HOOCCH2O-PEG8-CH2COOH | 1432970-26-7 [m.chemicalbook.com]

- 5. Mass Spectrometry: Principles, Applications & Techniques | Danaher Life Sciences [lifesciences.danaher.com]

- 6. Advances in high‐throughput mass spectrometry in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. ionsource.com [ionsource.com]

- 9. jordilabs.com [jordilabs.com]

- 10. biology.stackexchange.com [biology.stackexchange.com]

- 11. Monoisotopic mass - Wikipedia [en.wikipedia.org]

- 12. sepscience.com [sepscience.com]

- 13. bioagilytix.com [bioagilytix.com]

- 14. longdom.org [longdom.org]

An In-Depth Technical Guide to Bis-PEG8-Acid (HOOC-CH2-O-PEG8-CH2-COOH): Structural Dynamics, Physicochemical Properties, and Bioconjugation Workflows

Executive Summary

Bis-PEG8-acid (also known as PEG8-dicarboxylic acid, diCarboxy PEG8, or Acetic Acid PEG8 Acetic Acid) is a monodisperse, homobifunctional polyethylene glycol derivative[1]. Featuring two terminal carboxylic acid groups flanking an eight-unit ethylene glycol core, this molecule serves as a premium hydrophilic crosslinker. It is heavily utilized in the design of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and nanoparticle surface modifications[2],[3]. This whitepaper details its physicochemical properties, structural advantages, and provides validated protocols for its integration into advanced drug development pipelines.

Structural and Physicochemical Profiling

Unlike traditional polydisperse PEG polymers, Bis-PEG8-acid is synthesized as a discrete, single-molecular-weight entity[1],[4]. This monodispersity is critical for pharmaceutical development, as it eliminates the batch-to-batch variability associated with polymeric mixtures, streamlining Chemistry, Manufacturing, and Controls (CMC) processes[1].

Table 1: Physicochemical Specifications of Bis-PEG8-Acid

| Property | Specification / Value |

| Chemical Name | 4,7,10,13,16,19,22,25-octaoxaoctacosanedioic acid |

| Molecular Formula | C20H38O12 |

| Molecular Weight | 470.51 g/mol |

| CAS Number | 1246189-43-4 |

| Appearance | White to pale yellow solid / viscous liquid |

| Solubility | Highly soluble in Water, DMSO, DMF, DCM |

| Reactive Groups | Terminal Carboxylic Acids (-COOH) |

Structural Causality: The oxygen-rich PEG backbone imparts high aqueous solubility through extensive hydrogen bonding with water molecules[5],[6]. This effectively masks the hydrophobicity of attached payloads (e.g., cytotoxins or hydrophobic PROTAC ligands), preventing aggregation and improving the pharmacokinetic profile of the final conjugate[5].

Mechanistic Role in Bioconjugation and Drug Development

Bis-PEG8-acid acts as a structural bridge. The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g., EDC, DCC, or HATU) to form highly stable amide bonds[7],[6].

-

PROTAC Development: PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins[2],[3]. They contain two different ligands connected by a linker; one recruits an E3 ubiquitin ligase and the other binds the target protein[2]. If the linker is too short, steric clashing prevents the formation of the ternary complex. Bis-PEG8-acid provides an optimal spatial separation (~28-32 Å) that balances flexibility and steric hindrance, facilitating optimal protein-protein interactions[8],[2].

-

ADC Linkers: In Antibody-Drug Conjugates (ADCs), homobifunctional PEG acids construct cleavable or non-cleavable linker systems, connecting the cytotoxin to the monoclonal antibody[2],[3].

Structural logic of Bis-PEG8-acid in PROTAC design, bridging ligands to induce degradation.

Experimental Protocols: Amide Coupling Workflow

To harness Bis-PEG8-acid for bioconjugation, the terminal carboxylic acids must be activated. The most robust and widely used method in aqueous or semi-aqueous environments is EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-Hydroxysuccinimide) chemistry[7].

Expert Insight on Causality: EDC activates the carboxyl group to form an unstable O-acylisourea intermediate. If reacted directly with an amine, coupling efficiency is notoriously low due to rapid hydrolysis. The addition of NHS converts this intermediate into a semi-stable NHS-ester, drastically increasing the half-life of the reactive species and the yield of the final amide bond[7].

Step-by-Step Methodology: Homobifunctional Amine Conjugation

(Note: This protocol assumes the goal is to link amine-bearing molecules to both ends of the Bis-PEG8-acid).

-

Reagent Preparation:

-

Dissolve Bis-PEG8-acid in anhydrous DMSO or DMF to a stock concentration (e.g., 25.0 mg/mL)[2]. Causality: Anhydrous solvents prevent premature hydrolysis of the activated ester.

-

Prepare a 0.1 M MES buffer at pH 6.0. Causality: EDC activation is optimal at slightly acidic pH (5.5-6.5) because the carboxylate must be protonated to react with EDC.

-

-

Activation Phase:

-

Mix the Bis-PEG8-acid with 10 molar equivalents of EDC·HCl and 10 molar equivalents of NHS (or Sulfo-NHS for purely aqueous reactions) in the MES buffer.

-

Incubate at room temperature for 15–30 minutes with gentle agitation.

-

-

Conjugation Phase:

-

Adjust the pH of the reaction mixture to 7.2–8.0 using 1 M Sodium Bicarbonate, OR add the activated mixture directly to the amine-bearing target dissolved in a pH 7.5 buffer (e.g., PBS). Causality: Primary amines (e.g., lysine ϵ -amines) have a high pKa (~10.5). Raising the pH ensures a sufficient fraction of the amines are deprotonated and nucleophilic.

-

React for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching and Purification:

-

Quench unreacted NHS-esters by adding a primary amine-containing buffer (e.g., 50 mM Tris, pH 7.5) for 15 minutes.

-

Purify the conjugate using dialysis, size-exclusion chromatography (SEC), or HPLC.

-

Workflow for EDC/NHS-mediated amide coupling of Bis-PEG8-acid to primary amines.

Storage, Stability, and Handling

To maintain the chemical integrity of Bis-PEG8-acid and prevent degradation:

-

Long-term storage: Store as a powder in a dark, desiccated environment at -20°C (stable for up to 3 years)[7],[3]. If reconstituted in solvent, store at -80°C for up to 6 months[3].

-

Handling: The compound is hygroscopic. Always allow the vial to equilibrate to room temperature in a desiccator before opening. This prevents condensation from introducing water, which will aggressively interfere with moisture-sensitive activation chemistries[7].

References

Sources

- 1. Monodisperse Acetic Acid PEG8 Acetic Acid - JenKem Technology [jenkemusa.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Homobifunctional Discrete PEGs from JenKem Technology [jenkemusa.com]

- 5. Bis-PEG8-acid - Creative Biolabs [creative-biolabs.com]

- 6. Bis-PEG8-acid, 1246189-43-4 | BroadPharm [broadpharm.com]

- 7. medkoo.com [medkoo.com]

- 8. 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) | 2086689-02-1 | Benchchem [benchchem.com]

Hydrophilic properties of Hoocch2O-peg8-CH2cooh dicarboxylic acid

Engineering Aqueous Solubility: A Technical Guide to the Hydrophilic Properties and Bioconjugation of HOOC-CH2-O-PEG8-CH2-COOH

Introduction

In the landscape of modern drug development and bioconjugation, managing the physicochemical properties of therapeutic payloads is a persistent challenge. Many potent small molecules, targeted degraders (PROTACs), and fluorophores suffer from severe hydrophobicity, leading to aggregation, poor bioavailability, and suboptimal pharmacokinetics[1]. To engineer out these liabilities, researchers frequently employ discrete polyethylene glycol (dPEG) linkers. Among these, HOOC-CH2-O-PEG8-CH2-COOH (commonly referred to as Bis-PEG8-acid) serves as a gold standard homobifunctional crosslinker[2].

This whitepaper dissects the hydrophilic mechanisms of Bis-PEG8-acid, explores its physicochemical properties, and provides a rigorously validated protocol for its application in bioconjugation workflows.

Structural Rationale and the Mechanism of Hydrophilicity

The molecule HOOC-CH2-O-PEG8-CH2-COOH consists of a central, monodisperse eight-unit polyethylene glycol (PEG) chain flanked by two terminal carboxylic acid groups[2].

The Causality of Solvation: The profound hydrophilicity of Bis-PEG8-acid is driven by two distinct structural features:

-

Ether Oxygen Hydrogen Bonding: The repeating -(CH2-CH2-O)- backbone contains highly electronegative oxygen atoms. In aqueous media, each ether oxygen acts as a hydrogen bond acceptor, coordinating approximately 2 to 3 water molecules. This creates a dense, tightly bound hydration shell that effectively shields conjugated hydrophobic payloads from the bulk solvent[1].

-

Terminal Ionization: At physiological pH (7.4), the terminal carboxylic acid groups (pKa ~4.5) are fully deprotonated into carboxylates (-COO⁻). This introduces a strong negative charge, driving ion-dipole interactions with water and preventing conjugate aggregation through electrostatic repulsion.

Why PEG8? Unlike polymeric PEGs which are heterogeneous mixtures, PEG8 is a discrete, single-molecular-weight compound. The 8-unit length provides sufficient flexibility and hydration to solubilize highly lipophilic molecules without triggering the anti-PEG immune responses or steric hindrance often associated with larger PEG chains (e.g., PEG2000 or PEG5000).

Caption: Logical flow of payload solubilization via Bis-PEG8-acid conjugation.

Physicochemical Properties

To facilitate precise stoichiometric calculations in bioconjugation workflows, the core quantitative properties of Bis-PEG8-acid are summarized below[2].

| Property | Value | Scientific Implication |

| IUPAC Name | 4,7,10,13,16,19,22,25-octaoxaoctacosanedioic acid | Defines the exact atomic connectivity and spacing. |

| CAS Number | 1246189-43-4 | Unique identifier for sourcing high-purity reagents. |

| Chemical Formula | C20H38O12 | Used for exact mass calculations in mass spectrometry. |

| Molecular Weight | 470.5 g/mol | Critical for calculating molar equivalents in reactions. |

| Solubility | Highly soluble in H2O, DMSO, DMF | Allows versatile use in both aqueous and organic syntheses. |

| Purity | Typically >97% (monodisperse) | Ensures reproducibility without polymeric distribution artifacts. |

Experimental Methodology: Homobifunctional Amine Conjugation

Bis-PEG8-acid is predominantly used to crosslink two amine-containing molecules (e.g., proteins, peptides, or small molecule drugs) or to functionalize a surface[3]. The most robust method for this is carbodiimide crosslinking using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)[2].

Self-Validating Design: This protocol includes critical checkpoints to prevent failure. For instance, the use of an amine-free buffer is mandatory; trace amines in buffers like Tris will aggressively compete for the NHS-ester, quenching the reaction prematurely.

Step-by-Step Protocol: Conjugation of Bis-PEG8-acid to a Protein

Materials Required:

-

Bis-PEG8-acid (HOOC-CH2-O-PEG8-CH2-COOH)

-

Protein of interest (1-10 mg/mL)

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2–7.4 (Strictly Amine-Free)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Quenching Buffer: 1M Tris-HCl, pH 7.5

Procedure:

-

Buffer Exchange (Validation Step): Ensure the protein is in the amine-free Conjugation Buffer. If the protein is stored in Tris or contains sodium azide, perform dialysis or use a desalting column prior to the reaction.

-

Activation of Bis-PEG8-acid:

-

Dissolve Bis-PEG8-acid in a dry, water-miscible solvent (e.g., DMSO) if high concentrations are needed, or directly in PBS.

-

Add a 10-fold molar excess of Bis-PEG8-acid relative to the target protein concentration.

-

Add a 1.5 to 2-fold molar excess of EDC and NHS relative to the Bis-PEG8-acid[2]. Causality: EDC activates the carboxyl group to form an unstable O-acylisourea intermediate. NHS immediately reacts with this intermediate to form a semi-stable, amine-reactive NHS-ester, drastically increasing the coupling efficiency.

-

-

Incubation: Incubate the activation mixture for 15–30 minutes at room temperature with gentle agitation[2].

-

Conjugation: Add the activated Bis-PEG8-acid solution to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C[2].

-

Quenching: Add Quenching Buffer (1M Tris-HCl) to a final concentration of 20-50 mM and incubate for 15-30 minutes[2]. Causality: The primary amines in Tris react with any remaining NHS-esters, neutralizing them and preventing unwanted crosslinking during the concentration phase.

-

Purification: Remove unreacted PEG, EDC byproducts (isourea), and quenched species using Size-Exclusion Chromatography (SEC) or a centrifugal filter unit with an appropriate Molecular Weight Cut-Off (MWCO)[2].

Caption: Step-by-step EDC/NHS bioconjugation workflow for Bis-PEG8-acid.

Applications in Advanced Therapeutics

The integration of HOOC-CH2-O-PEG8-CH2-COOH is highly prevalent in next-generation therapeutics:

-

Antibody-Drug Conjugates (ADCs): Hydrophobic cytotoxins (like MMAE or exatecan) can cause antibodies to aggregate, leading to rapid clearance by the reticuloendothelial system. Inserting a PEG8 spacer between the antibody and the payload masks the hydrophobicity, preserving the antibody's native pharmacokinetics and binding affinity[1].

-

PROTACs: Proteolysis Targeting Chimeras require a linker to connect an E3 ligase ligand to a target protein binder. Bis-PEG8-acid provides an optimal, flexible spacer length that allows the two warheads to fold and form a stable ternary complex without inducing steric clash, while simultaneously boosting the aqueous solubility of the typically lipophilic PROTAC molecule.

References

-

Title: The Power of Precision: Understanding PEG Linkers in Modern Drug Development Source: NBInno URL: [Link]

Sources

The Definitive Guide to the Storage, Stability, and Handling of HOOC-CH2-O-PEG8-CH2-COOH

Target Audience: Researchers, bioconjugation scientists, and drug development professionals.

Executive Summary

HOOC-CH2-O-PEG8-CH2-COOH (commonly referred to as Bis-PEG8-acid, CAS: 1246189-43-4) is a homobifunctional, monodisperse polyethylene glycol (PEG) linker featuring eight repeating ethylene oxide units flanked by two terminal carboxylic acid groups[1]. With a molecular weight of 470.51 g/mol and the chemical formula C20H38O12, it is a critical reagent in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)[2]. The hydrophilic PEG spacer enhances the aqueous solubility of conjugated payloads, while the terminal carboxylic acids provide reactive handles for stable amide bond formation with primary amines via carbodiimide activation (e.g., EDC, HATU)[3][4].

While the carboxylic acid termini are inherently more stable than reactive esters (such as NHS esters) or maleimides, the underlying PEG backbone remains susceptible to specific environmental degradation pathways. This whitepaper outlines the physicochemical vulnerabilities of Bis-PEG8-acid and provides field-proven, self-validating protocols for its storage, handling, and quality control.

Physicochemical Profiling & Degradation Mechanisms

To maximize the shelf life of HOOC-PEG8-COOH, scientists must understand the mechanistic causality behind its degradation. The molecule faces three primary modes of structural compromise:

-

Oxidative Cleavage of the PEG Backbone: The repeating ether linkages (−CH2−CH2−O−) are susceptible to auto-oxidation when exposed to oxygen, light, and elevated temperatures[5][6]. This radical-mediated process leads to the formation of hydroperoxides and eventual chain cleavage, resulting in a heterogeneous mixture of shorter PEG oligomers that can derail the monodispersity required for precise ADC/PROTAC synthesis[7].

-

Hygroscopicity and Moisture Absorption: As a highly hydrophilic molecule, Bis-PEG8-acid readily absorbs atmospheric moisture[6]. While water does not directly degrade the stable carboxylic acid groups, moisture accumulation causes the powder to clump, complicating accurate gravimetric measurement. More critically, residual moisture will aggressively quench downstream activation reagents (like EDC or DCC) by hydrolyzing the reactive O-acylisourea intermediate before amine coupling can occur.

-

Solvent-Induced Side Reactions: Storing the free acid in reactive solvents (such as primary alcohols) under slightly acidic conditions can lead to unintended esterification[7].

Caption: Degradation pathways of HOOC-PEG8-COOH under suboptimal environmental conditions.

Optimal Storage Conditions and Shelf Life

The stability of HOOC-PEG8-COOH is highly dependent on its physical state and the ambient temperature. The data below synthesizes industry-standard stability metrics to guide laboratory inventory management[2][][9].

Table 1: Storage Guidelines and Expected Shelf Life

| Physical State | Temperature | Atmosphere | Light Exposure | Expected Shelf Life | Notes |

| Solid Powder | -20°C | Inert (Argon/N2) | Dark | Up to 3 Years | Optimal long-term storage condition[6][]. |

| Solid Powder | 0°C to 4°C | Desiccated | Dark | Days to Weeks | Acceptable for short-term staging. |

| Solid Powder | Ambient | Ambient | Ambient | 1 to 2 Weeks | Stable enough for routine shipping/transit[9]. |

| Stock Solution | -80°C | Sealed | Dark | 6 Months to 2 Years | Use anhydrous DMSO or DMF. Avoid freeze-thaw[]. |

| Stock Solution | -20°C | Sealed | Dark | < 1 Month | Prone to precipitation and slow degradation. |

Note: While the molecule is stable at ambient temperatures for shipping purposes, upon receipt, it should immediately be transferred to -20°C for long-term preservation[9].

Experimental Protocols: Handling and Reconstitution

The most common point of failure when working with PEG linkers occurs during the transition from cold storage to the laboratory bench. The following self-validating protocol ensures that the reagent remains pristine.

Protocol: Preparation of Anhydrous Stock Solutions

Rationale: Opening a cold vial of HOOC-PEG8-COOH in a humid laboratory instantly causes atmospheric water to condense on the powder. This protocol prevents condensation and oxidative damage[6].

Materials Required:

-

HOOC-PEG8-COOH powder (stored at -20°C)

-

Anhydrous, amine-free DMSO or DMF (≥99.9% purity, stored over molecular sieves)

-

Argon or Nitrogen gas line

-

Desiccator

Step-by-Step Methodology:

-

Equilibration (Critical Step): Remove the sealed vial of HOOC-PEG8-COOH from the -20°C freezer. Do not open it. Place the intact vial in a desiccator and allow it to equilibrate to room temperature for 30 to 60 minutes. Causality: This prevents the thermodynamic condensation of ambient moisture onto the hygroscopic PEG powder.

-

Inert Atmosphere Handling: Once equilibrated, open the vial inside a glove box or under a steady stream of dry Argon/Nitrogen.

-

Gravimetric Measurement: Rapidly weigh the required mass of the solid. HOOC-PEG8-COOH is highly soluble in DMSO (up to 100 mg/mL, ≈212.5 mM)[2].

-

Reconstitution: Dissolve the weighed powder in anhydrous DMSO or DMF. Vortex gently until a clear to light-yellow solution is achieved.

-

Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50 µL or 100 µL) in tightly sealed microcentrifuge tubes. Causality: Single-use aliquots eliminate freeze-thaw cycles, which introduce micro-bubbles of oxygen and moisture that accelerate degradation.

-

Storage of Aliquots: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer for long-term storage (up to 6 months)[2].

-

Resealing the Parent Vial: If powder remains in the original vial, purge the headspace with Argon or Nitrogen gas for 10–15 seconds to displace oxygen, seal tightly, wrap with Parafilm, and return immediately to -20°C[6].

Caption: Step-by-step handling and reconstitution workflow to maximize shelf life and stability.

Quality Control and Stability Assessment

To ensure trustworthiness in bioconjugation workflows, the integrity of HOOC-PEG8-COOH should be verified if the powder has been stored for >12 months, or if a stock solution has been stored for >3 months.

-

High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with a water/acetonitrile gradient (supplemented with 0.1% TFA). Intact Bis-PEG8-acid will elute as a sharp, single peak. The appearance of a broad shoulder or multiple peaks indicates PEG chain cleavage or degradation.

-

Mass Spectrometry (ESI-MS): Confirm the exact mass. The theoretical exact mass of intact C20H38O12 is 470.2363 Da[9]. The presence of peaks at intervals of ±44 Da (the mass of one ethylene oxide unit) indicates polydispersity or degradation of the PEG chain.

-

Nuclear Magnetic Resonance (1H-NMR): A standard 1H-NMR in DMSO-d6 should show a large, distinct multiplet around 3.5 ppm corresponding to the PEG backbone protons. The terminal methylene protons adjacent to the carboxylic acids will appear slightly shifted. Loss of integration ratio between the backbone and terminal protons suggests structural compromise[10].

References

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Medchemexpress LLC 4,7,10,13,16,19,22,25-octaoxaoctacosanedioic acid | | Fisher Scientific [fishersci.com]

- 3. Bis-PEG8-acid, 1246189-43-4 | BroadPharm [broadpharm.com]

- 4. Medchemexpress LLC Bis-PEG8-acid | 1246189-43-4 | 98.0% | 470.51 g/mol | Fisher Scientific [fishersci.com]

- 5. chempep.com [chempep.com]

- 6. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 9. medkoo.com [medkoo.com]

- 10. precisepeg.com [precisepeg.com]

Hoocch2O-peg8-CH2cooh CAS registry number and literature search

An in-depth technical analysis of HOOC-CH2-O-PEG8-CH2-COOH requires navigating beyond basic catalog descriptions to understand the structural nuances, chemical kinetics, and optimized workflows that dictate its success in advanced drug development. As bioconjugation modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) grow in complexity, the precise selection and handling of polyethylene glycol (PEG) linkers become paramount.

This guide provides an authoritative breakdown of the Bis-PEG8-acetic acid linker, detailing its verified CAS registry data, physicochemical properties, and a self-validating experimental workflow designed for high-yield bioconjugation.

Part 1: Nomenclature Disambiguation and Chemical Causality

A frequent point of failure in early-stage bioconjugation workflows arises from the misidentification of PEG diacids. Commercial catalogs and literature often use the generic term "Bis-PEG8-acid" interchangeably for two fundamentally different molecules: the acetic acid derivative and the propionic acid derivative.

Table 1: Structural & Nomenclature Disambiguation

| Property | Bis-PEG8-acetic acid (Target Molecule) | Bis-PEG8-propionic acid (Common Variant) |

| Chemical Structure | HOOC-CH2-O-(CH2CH2O)8-CH2-COOH | HOOC-CH2-CH2-O-(CH2CH2O)7-CH2-CH2-COOH |

| CAS Registry Number | 1432970-26-7 [1] | 1246189-43-4 [4] |

| Molecular Formula | C20H38O13 | C20H38O12 |

| Molecular Weight | 486.51 g/mol | 470.51 g/mol |

| Terminal Group | -O-CH2-COOH (Alpha-ether) | -O-CH2-CH2-COOH (Beta-ether) |

The Causality of Reactivity: The structural difference between these two linkers is not merely semantic; it fundamentally alters their reactivity. In HOOC-CH2-O-PEG8-CH2-COOH (CAS 1432970-26-7), the ether oxygen is situated at the alpha position relative to the carboxylic acid. This exerts a strong inductive electron-withdrawing effect, lowering the pKa of the carboxyl group (pKa ~3.6) compared to the propionic acid variant (pKa ~4.3).

Expert Insight: This increased acidity enhances the initial proton transfer kinetics during carbodiimide (EDC) activation. Consequently, the formation of the highly reactive O-acylisourea intermediate occurs more rapidly with the acetic acid derivative, requiring stricter anhydrous conditions to prevent premature hydrolysis before the addition of N-Hydroxysuccinimide (NHS).

Part 2: Physicochemical Profile

Understanding the quantitative properties of CAS 1432970-26-7 is critical for calculating molar equivalents and predicting the hydrodynamic radius of the final bioconjugate [2, 3].

Table 2: Physicochemical Properties of CAS 1432970-26-7

| Parameter | Value / Description |

| IUPAC Name | 3,6,9,12,15,18,21,24,27-Nonaoxanonacosanedioic acid |

| Canonical SMILES | O=C(O)COCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |

| Spacer Length | ~35 Å (in fully extended conformation) |

| Solubility Profile | Highly soluble in Water, DMSO, DMF, and Dichloromethane (DCM) |

| Storage Conditions | -20°C, desiccated and protected from light |

Part 3: Experimental Methodology (Self-Validating Bioconjugation)

To ensure high-yield amide bond formation, the following EDC/NHS activation protocol is designed as a self-validating system . By integrating In-Process Controls (IPCs), researchers can verify the success of each step before proceeding, eliminating downstream analytical blind spots.

Fig 1: Step-by-step EDC/NHS bioconjugation workflow for HOOC-CH2-O-PEG8-CH2-COOH.

Step 1: Linker Activation (NHS Ester Formation)

-

Action: Dissolve HOOC-CH2-O-PEG8-CH2-COOH (1 eq) in anhydrous DMF to a concentration of 100 mM. Add EDC·HCl (2.4 eq) and N-Hydroxysuccinimide (NHS) (2.4 eq). Stir at room temperature for 45 minutes under an inert nitrogen atmosphere.

-

Causality: Anhydrous DMF is critical. The O-acylisourea intermediate is highly susceptible to hydrolysis by trace moisture. The slight molar excess of EDC/NHS (2.4 eq for a bifunctional molecule) ensures complete activation of both terminal carboxylic acids while compensating for any ambient moisture degradation.

-

Self-Validation (IPC 1): Take a 1 µL aliquot, dilute in dry acetonitrile, and perform rapid LC-MS. The presence of the Bis-NHS ester mass shift (+194 Da relative to the diacid) validates successful activation. Do not proceed to Step 2 without this confirmation.

Step 2: Nucleophilic Conjugation

-

Action: Dissolve the primary amine-bearing target ligand in a 100 mM HEPES buffer adjusted to pH 7.8. Add the activated linker dropwise to the ligand solution.

-

Causality: The pH must be strictly maintained between 7.5 and 8.0. At this pH, the primary amines on the ligand are predominantly deprotonated (nucleophilic), facilitating the attack on the NHS ester. If the pH drops below 7.0 due to the release of acidic byproducts, the amines will protonate (-NH3+), immediately stalling the reaction.

-

Self-Validation (IPC 2): Monitor the reaction using a TNBS (Trinitrobenzenesulfonic acid) assay or Ninhydrin test. A transition from a deep colored state to colorless indicates the successful depletion of free primary amines, confirming that the amide bond formation has reached completion.

Part 4: Applications in PROTAC Assembly

In targeted protein degradation, the linker does more than just connect two ligands; it dictates the physicochemical properties, cellular permeability, and the spatial orientation of the ternary complex. The 8-unit PEG chain of CAS 1432970-26-7 provides an extended spacer length of approximately 35 Å. This is often the optimal distance required to bridge an E3 ubiquitin ligase and a Target Protein of Interest (POI) without inducing steric clashes, while the high oxygen content of the PEG chain maintains the necessary aqueous solubility for the highly lipophilic warheads [1, 2].

Fig 2: PROTAC assembly logic utilizing the homobifunctional Bis-PEG8-acetic acid linker.

References

-

National Center for Biotechnology Information (PubChem). "Hoocch2O-peg8-CH2cooh | C20H38O13 | CID 89568752". Retrieved from:[Link]

In Vitro Biocompatibility and Toxicity Profile of HOOC-CH2-O-PEG8-CH2-COOH: A Comprehensive Technical Guide

Executive Summary

HOOC-CH2-O-PEG8-CH2-COOH (commonly referred to as PEG8 diacid or O,O'-bis(carboxymethyl)octaethylene glycol) is a highly pure, monodisperse, homobifunctional crosslinker. Featuring an eight-unit polyethylene glycol (PEG) backbone flanked by terminal carboxylic acid groups, it is a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and surface-functionalized nanoparticles. This whitepaper systematically deconstructs the in vitro biocompatibility and toxicity profile of PEG8 diacid, providing researchers with foundational mechanistic insights and validated experimental protocols to ensure rigorous preclinical evaluation.

Molecular Architecture & Physicochemical Rationale

The exceptional biocompatibility of PEG8 diacid is fundamentally rooted in its molecular architecture. The PEG8 backbone creates a dense hydration shell via hydrogen bonding with surrounding water molecules. This steric barrier effectively prevents non-specific protein adsorption (protein fouling) and subsequent opsonization (1)[1].

Furthermore, the terminal carboxylic acid groups (pKa ~4.5) are deprotonated at physiological pH (7.4), imparting a net negative charge to the molecule. Unlike cationic polymers (e.g., amine-terminated PEGs) which can electrostatically bind to and disrupt the negatively charged phospholipid bilayer of mammalian cells, the anionic nature of PEG8 diacid results in electrostatic repulsion, ensuring stable colloidal suspensions and low toxicity (2)[2]. This causality explains its negligible cytotoxicity and its ability to facilitate cellular uptake without inducing membrane lysis or excitotoxicity (3)[3].

In Vitro Cytotoxicity Profile & Cellular Interactions

In vitro cytotoxicity assays are the first line of evaluation for any bioconjugation reagent. PEG8 diacid consistently demonstrates a highly favorable safety profile across diverse human and murine cell lines. Because it does not induce intracellular reactive oxygen species (ROS) generation, it fails to trigger the caspase-3/7 apoptotic cascade, maintaining high cell viability even at millimolar concentrations.

Intracellular signaling pathway demonstrating the lack of apoptosis induction by PEG8 diacid.

Table 1: Summary of PEG8 Diacid Cytotoxicity Across Standard Cell Lines

| Cell Line | Origin | Incubation Time | Max Tested Conc. | Mean Viability (%) | Cellular Response |

| HEK293 | Human Embryonic Kidney | 48 h | 1.0 mM | > 95% | Inert; no morphological changes |

| HeLa | Human Cervical Cancer | 48 h | 1.0 mM | > 92% | Inert; standard proliferation |

| HUVEC | Human Endothelial | 24 h | 0.5 mM | > 94% | No disruption of tight junctions |

| RAW 264.7 | Murine Macrophage | 24 h | 0.5 mM | > 96% | No phagocytic stress induced |

Hemocompatibility & Immunological Inertness

For systemic applications, PEG8 diacid must not trigger erythrocyte lysis or immune hyperactivation.

-

Hemocompatibility: The hydrophilic PEG chain prevents the hydrophobic interactions typically responsible for disrupting the red blood cell (RBC) membrane. Hemolysis assays routinely show < 2% lysis, classifying the molecule as highly hemocompatible.

-

Immunological Inertness: Macrophages (e.g., RAW 264.7) are the primary sentinels of the reticuloendothelial system (RES). PEG diacid coatings have been explicitly shown to reduce non-specific uptake by macrophage cells (1)[1]. Consequently, exposure to naked PEG8 diacid does not trigger the secretion of pro-inflammatory cytokines such as TNF-α or IL-6.

In vitro biocompatibility assessment workflow for PEG8 diacid across multiple biological axes.

Step-by-Step Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating strict positive and negative controls to confirm assay dynamic range.

Protocol A: WST-8 Cytotoxicity Assay (Cell Viability)

Rationale: WST-8 is reduced by cellular dehydrogenases to a water-soluble orange formazan product. The amount of formazan is directly proportional to the number of living cells.

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂.

-

Treatment Preparation: Prepare a 10 mM stock of PEG8 diacid in sterile PBS (pH 7.4). Dilute in culture media to yield final concentrations of 0.1, 0.5, and 1.0 mM.

-

Dosing: Aspirate old media. Add 100 µL of the PEG8 diacid treatments to the test wells.

-

Negative Control: 100 µL of untreated media (100% viability baseline).

-

Positive Control: 100 µL of media containing 0.1% SDS (0% viability baseline; validates assay sensitivity).

-

-

Incubation: Incubate the plate for 48 h.

-

Assay: Add 10 µL of WST-8 reagent (CCK-8) to each well. Incubate for 2 h at 37°C.

-

Readout: Measure absorbance at 450 nm using a microplate reader. Calculate viability: (Abs_test - Abs_blank) / (Abs_neg_control - Abs_blank) × 100.

Protocol B: In Vitro Hemolysis Assay

Rationale: Measures the release of hemoglobin from human RBCs to assess membrane disruption.

-

RBC Preparation: Collect fresh human blood in EDTA tubes. Centrifuge at 500 × g for 5 min. Wash the RBC pellet three times with PBS (pH 7.4) until the supernatant is clear. Resuspend to a 2% (v/v) RBC solution in PBS.

-

Incubation: In microcentrifuge tubes, mix 0.5 mL of the 2% RBC suspension with 0.5 mL of PEG8 diacid (1.0 mM in PBS).

-

Negative Control: 0.5 mL RBCs + 0.5 mL PBS (0% lysis).

-

Positive Control: 0.5 mL RBCs + 0.5 mL 1% Triton X-100 (100% lysis).

-

-

Reaction: Incubate all tubes at 37°C for 1 h under gentle agitation.

-

Readout: Centrifuge at 1000 × g for 10 min. Transfer 100 µL of the supernatant to a 96-well plate and measure hemoglobin absorbance at 540 nm.

Protocol C: Macrophage Cytokine Release (Immunotoxicity)

Rationale: Evaluates the potential of the compound to trigger an inflammatory response.

-

Cell Seeding: Seed RAW 264.7 macrophages at 5 × 10⁴ cells/well in a 24-well plate. Incubate for 24 h.

-

Treatment: Treat cells with 0.5 mM PEG8 diacid for 24 h.

-

Negative Control: Untreated media.

-

Positive Control: Lipopolysaccharide (LPS) at 1 µg/mL (validates macrophage responsiveness).

-

-

Harvest & ELISA: Collect the supernatant, centrifuge to remove debris, and quantify TNF-α and IL-6 levels using standard sandwich ELISA kits according to the manufacturer's instructions.

Conclusion

HOOC-CH2-O-PEG8-CH2-COOH (PEG8 diacid) exhibits an exemplary in vitro biocompatibility profile. Its structural properties—specifically the hydration capacity of the octaethylene glycol chain and the physiological anionic charge of the terminal carboxyls—render it non-cytotoxic, hemocompatible, and immunologically inert. By adhering to the standardized, self-validating protocols outlined in this guide, researchers can confidently benchmark the safety of PEG8 diacid-containing conjugates in advanced drug development pipelines.

References

- US20110178022A1 - Modified peptides as potent inhibitors of the psd-95/nmda receptor interaction Source: Google Patents URL

- Carboxylated PEG-Functionalized MnFe2O4 Nanocubes Synthesized in a Mixed Solvent: Morphology, Magnetic Properties, and Biomedical Applications Source: ACS Omega URL

- Controlled PEGylation of Monodisperse Fe3O4 Nanoparticles for Reduced Non-Specific Uptake by Macrophage Cells Source: Advanced Materials URL

Sources

Application Note: Precision EDC/NHS Bioconjugation Using a Homobifunctional HOOC-PEG8-COOH Linker

Target Audience: Researchers, bioconjugation scientists, and drug development professionals.

Mechanistic Rationale & The Homobifunctional Challenge

The discrete polyethylene glycol linker, HOOC-CH2-O-PEG8-CH2-COOH, is a highly versatile, hydrophilic spacer used to conjugate two amine-containing molecules (e.g., protein-protein, peptide-oligonucleotide, or small molecule-carrier protein)[1]. The PEG8 spacer enhances the aqueous solubility of the final conjugate and provides sufficient flexibility to minimize steric hindrance between the conjugated entities.

Conjugation is driven by zero-length crosslinking chemistry using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and Sulfo-NHS (N-hydroxysulfosuccinimide)[2]. EDC reacts with the carboxylate groups on the PEG linker to form an highly reactive, yet unstable, O-acylisourea intermediate. To prevent rapid aqueous hydrolysis of this intermediate, Sulfo-NHS is added to form a semi-stable Sulfo-NHS ester, which subsequently undergoes nucleophilic attack by primary amines to form a stable amide bond[3][4].

The Causality of the Two-Step Sequential Strategy

Because HOOC-PEG8-COOH is a homobifunctional dicarboxylic acid, attempting a "one-pot" reaction by mixing the linker, EDC/NHS, and a multi-amine protein will inevitably result in catastrophic intra-molecular looping or inter-molecular polymerization[5].

The Solution: We utilize a two-step sequential coupling strategy driven by pseudo-first-order kinetics[6][7]. By activating the linker and reacting it with "Molecule A" in the presence of a massive molar excess of the linker (e.g., 50-fold), we mathematically ensure that each amine on Molecule A reacts with a distinct linker molecule. During the subsequent purification step, the unreacted Sulfo-NHS ester on the distal end of the PEG linker naturally hydrolyzes back to a carboxylate, yielding a pure A-PEG8-COOH intermediate. This intermediate is then re-activated to conjugate "Molecule B".

Logical relationship of EDC/Sulfo-NHS activation and amidation mechanism.

Quantitative Parameters & Buffer Optimization

A self-validating protocol requires strict control over the reaction environment. EDC activation and NHS amidation have conflicting pH requirements. EDC activation is most efficient in slightly acidic conditions (pH 5.0–6.0), whereas amidation requires unprotonated primary amines, which are optimal at slightly alkaline conditions (pH 7.2–8.0)[6][8].

Table 1: Buffer Selection & Causality

| Buffer Type | Recommended pH | Process Phase | Mechanistic Rationale |

| 0.1 M MES, 0.5 M NaCl | 6.0 | Activation | MES lacks primary amines and carboxylates. pH 6.0 maintains EDC stability while keeping carboxyls protonated enough for attack[3][6]. |

| 0.1 M PBS, 0.15 M NaCl | 7.2 – 7.5 | Amidation | Deprotonates target amines (-NH2) to increase their nucleophilicity. Phosphate competes with EDC, so it is strictly avoided during activation[6][9]. |

| Tris or Glycine | N/A | AVOID | Contains primary amines that will instantly consume the NHS esters, halting conjugation[3][10]. |

Table 2: Sulfo-NHS Ester Hydrolysis Kinetics[8][9]

| Reaction pH | Aqueous Half-Life | Implication for Protocol |

| pH 6.0 | > 12 hours | Ideal for stable activation and intermediate storage. |

| pH 7.0 | 4 – 5 hours | Amidation must be initiated promptly upon pH adjustment. |

| pH 8.0 | 1 hour | Rapid amidation, but high risk of competing hydrolysis. |

| pH 8.6 | 10 minutes | Unsuitable for standard bioconjugation workflows. |

Table 3: Optimized Molar Ratios for Sequential Coupling

| Component | Phase 1 (Mono-derivatization) | Phase 2 (Final Conjugation) |

| Target Molecule | 1 eq (Molecule A) | 1 eq (Molecule B) |

| HOOC-PEG8-COOH | 50 eq (Massive Excess) | N/A (Already attached to A) |

| EDC-HCl | 200 eq (4x relative to PEG) | 10 eq (relative to A-PEG8-COOH) |

| Sulfo-NHS | 500 eq (10x relative to PEG) | 25 eq (relative to A-PEG8-COOH) |

Experimental Workflow

Workflow for two-step sequential EDC/NHS conjugation using a homobifunctional PEG8 linker.

Step-by-Step Methodology

Phase 1: Mono-derivatization of Molecule A

Objective: Decorate Molecule A with the PEG linker while preventing crosslinking.

-

Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature in a desiccator to prevent moisture-induced degradation[2][11].

-

Linker Solubilization: Dissolve HOOC-PEG8-COOH in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) to a concentration of 10 mM.

-

Activation: Add dry EDC-HCl and Sulfo-NHS to the linker solution to achieve final concentrations of 40 mM and 100 mM, respectively. Vortex gently and incubate at room temperature for 15 minutes[9][10].

-

Conjugation: Add Molecule A (dissolved in Coupling Buffer: 0.1 M PBS, pH 7.5) to the activated linker. Critical Check: Ensure the final molar ratio of Linker to Molecule A is at least 50:1[5].

-

pH Adjustment: Verify the reaction pH is between 7.2 and 7.5. If necessary, adjust with 1 M Sodium Bicarbonate. Incubate for 2 hours at room temperature with end-over-end mixing[3][10].

-

Quenching (Optional but Recommended): Add hydroxylamine to a final concentration of 10 mM to rapidly hydrolyze any unreacted NHS esters[3][11].

-

Purification & Hydrolysis: Pass the reaction mixture through an appropriately sized Zeba™ Spin Desalting Column (or perform overnight dialysis) pre-equilibrated with Activation Buffer (MES, pH 6.0)[2][9].

-

Self-Validation: This step removes the massive excess of unreacted linker, EDC, and NHS. Concurrently, any NHS ester on the distal end of the bound PEG linker hydrolyzes back to a free carboxylate, yielding the pure A-PEG8-COOH intermediate.

-

Phase 2: Conjugation to Molecule B

Objective: Link the purified A-PEG8-COOH intermediate to Molecule B.

-

Re-Activation: To the purified A-PEG8-COOH (now in MES buffer, pH 6.0), add fresh EDC (to 2 mM) and Sulfo-NHS (to 5 mM). Incubate for 15 minutes at room temperature[9].

-

Conjugation: Add Molecule B (dissolved in Coupling Buffer, pH 7.5) at an equimolar ratio to Molecule A (1:1).

-

Amidation: Verify the pH is shifted to 7.2–7.5. Incubate for 2 hours at room temperature[10].

-

Final Purification: Isolate the final A-PEG8-B conjugate using Size Exclusion Chromatography (SEC) or dialysis against your final storage buffer (e.g., PBS, pH 7.4)[10].

Analytical Validation

To ensure the protocol acts as a self-validating system, perform the following analytical checks:

-

Intermediate Validation: Analyze the A-PEG8-COOH intermediate via MALDI-TOF Mass Spectrometry. You should observe a mass shift corresponding to the addition of exactly one PEG8 spacer (approx. +440 Da). The absence of a +880 Da shift confirms the success of the 50x molar excess strategy in preventing dimerization.

-

Final Conjugate Validation: Run the final product on SDS-PAGE (if conjugating proteins) or SEC-HPLC. The disappearance of the monomeric Molecule A and Molecule B bands, coupled with the appearance of a higher molecular weight A-PEG8-B band, confirms successful coupling.

References

-

Thermo Scientific EDC Instructions. manuals.plus. 2

-

instructions - edc - Thermo Fisher Scientific. thermofisher.com. 3

-

Application Notes and Protocols for the Conjugation of N-Me-N-bis-PEG4-dicarboxylic acid to Primary Amines using EDC/NHS Chemistry. benchchem.com.5

-

NHS / sulfo-NHS. interchim.fr. 8

-

Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure. sigmaaldrich.com. 6

-

HOOC-PEG-COOH. advancedbiochemicals.com. 1

-

Sulfo-NHS plus EDC crosslinking reaction scheme. thermofisher.com. 4

-

EDC-HCl (EDAC) Crosslinker Protocol. windows.net. 11

-

Technical Bulletin Coupling Two Proteins with EDC-HCl and Sulfo-NHS. covachem.com. 10

-

NHS and Sulfo-NHS. fishersci.com. 9

-

Green, scalable, low cost and reproducible flow synthesis of biocompatible PEG-functionalized iron oxide nanoparticles. rsc.org. 7

Sources

- 1. HOOC-PEG-COOH - Advanced BioChemicals [advancedbiochemicals.com]

- 2. manuals.plus [manuals.plus]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Sulfo-NHS plus EDC (carbodiimide) crosslinking reaction scheme | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Green, scalable, low cost and reproducible flow synthesis of biocompatible PEG-functionalized iron oxide nanoparticles - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00239B [pubs.rsc.org]

- 8. interchim.fr [interchim.fr]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. covachem.com [covachem.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Application Note: Surface Functionalization of Gold Nanoparticles with HOOC-CH₂-O-PEG8-CH₂-COOH

Phase I: The Chemical Rationale for Discrete PEGylation

Polyethylene glycol (PEG) is the gold standard in nanomedicine for conferring "stealth" properties to nanoparticles, preventing opsonization, and retarding clearance by the reticuloendothelial system (RES)[1]. However, conventional polymeric PEGs suffer from high polydispersity (a wide distribution of molecular weights), which complicates the precise analytical characterization required for clinical translation and FDA approval[2].

HOOC-CH₂-O-PEG8-CH₂-COOH (PEG8 diacid) is a discrete, monodisperse PEG (dPEG) containing exactly eight repeating ethylene oxide units. This precise molecular structure eliminates batch-to-batch variability[2]. As a homobifunctional linker, it provides two terminal carboxylic acid groups: one for anchoring to the nanoparticle surface, and the other for the downstream bioconjugation of targeting ligands (e.g., antibodies, peptides, or small molecule drugs)[3].

Phase II: Mechanistic Workflows for Functionalization

As a Senior Application Scientist, it is critical to understand the causality behind the conjugation chemistry. There are two primary pathways to achieve PEG8-COOH functionalized Gold Nanoparticles (AuNPs):

-

Direct in situ Reduction (Coordination): Gold ions (Au³⁺) are reduced by sodium borohydride (NaBH₄) in the presence of the PEG8 diacid. The carboxylate groups form weak coordinate bonds with the nascent gold surface, while the PEG chain provides immediate steric stabilization[3].

-

Covalent EDC/NHS Coupling (Industry Standard): Pre-synthesized amine-functionalized AuNPs (AuNP-NH₂) are reacted with the PEG8 diacid. EDC/sulfo-NHS chemistry is used to form a robust, irreversible amide bond.

Critical Insight: Because HOOC-PEG8-COOH is homobifunctional, reacting it with AuNP-NH₂ carries a high risk of inter-particle crosslinking (one PEG molecule binding to two different nanoparticles, causing aggregation). To prevent this, a massive molar excess (1000x) of the PEG8 diacid must be employed, ensuring that the kinetic probability heavily favors one PEG reacting with only one amine.

Workflow for covalent EDC/NHS conjugation of HOOC-PEG8-COOH to aminated gold nanoparticles.

Phase III: Self-Validating Experimental Protocols

Protocol A: One-Step in situ Synthesis of PEG8-Capped AuNPs

This method is ideal for rapid formulation where covalent stability is less critical than speed[3].

-

Pre-reaction Setup: In a thoroughly aqua regia-cleaned flask, add 20 mL of aqueous chloroauric acid (HAuCl₄, 0.25 mM).

-

PEG Addition: Add 0.25 mL of HOOC-CH₂-O-PEG8-CH₂-COOH (10 mM stock). Stir magnetically for 10 minutes at room temperature to allow preliminary coordination.

-

Reduction: Rapidly inject 6 mL of ice-cold aqueous NaBH₄ (10 mM).

-

Validation Checkpoint: The solution must instantly transition from pale yellow to ruby red, indicating the successful nucleation of AuNPs via localized surface plasmon resonance (LSPR)[3].

-

-

Purification: Centrifuge at 15,000 rpm for 25 minutes. Discard the supernatant to remove unbound PEG8 diacid. Resuspend the pellet in 1X PBS (pH 7.4). Repeat twice.

Protocol B: Covalent Grafting via EDC/NHS Coupling (High Stability)

This protocol yields highly stable, covalently bound PEG layers suitable for rigorous in vivo drug delivery applications[1].

-

Carboxyl Activation: Dissolve HOOC-CH₂-O-PEG8-CH₂-COOH in 0.1 M MES buffer (pH 6.0) to a final concentration of 10 mM. Add EDC (20 mM) and sulfo-NHS (50 mM).

-

Causality Note: EDC is most efficient at pH 4.5–6.0. Sulfo-NHS is added to convert the unstable O-acylisourea intermediate into a semi-stable, amine-reactive NHS ester.

-

Validation Checkpoint: React for exactly 15 minutes. Do not exceed this time, as the NHS-ester is susceptible to hydrolysis.

-

-

Conjugation: Adjust the pH of the activated PEG solution to 7.4 using 1 M NaOH. Immediately add 1 mL of pre-synthesized AuNP-NH₂ (10 nM concentration) dropwise under vigorous stirring.

-

Causality Note: The pH is raised to 7.4 because the primary amines on the AuNPs must be unprotonated (nucleophilic) to attack the NHS ester. The large excess of PEG prevents nanoparticle crosslinking.

-

-

Quenching & Purification: After 2 hours of stirring at room temperature, add 10 mM hydroxylamine to quench unreacted NHS esters. Purify the AuNP-PEG8-COOH using Amicon Ultra centrifugal filters (100 kDa MWCO) at 4,000 x g for 15 minutes, washing three times with ultra-pure water.

Phase IV: Analytical Metrology & Data Interpretation

To ensure the protocol is a self-validating system, researchers must track the physicochemical evolution of the nanoparticles. The table below summarizes the expected quantitative shifts during Protocol B.

| Parameter | Bare AuNP | AuNP-NH₂ | AuNP-PEG8-COOH | Analytical Method |

| Hydrodynamic Diameter | ~15.0 nm | ~18.5 nm | ~22.0 nm | Dynamic Light Scattering (DLS) |

| Zeta Potential (pH 7.4) | -35 mV (Citrate) | +25 mV | -20 mV | Electrophoretic Light Scattering |

| SPR Peak ( λmax ) | 520 nm | 524 nm | 527 nm | UV-Vis Spectroscopy |

| Polydispersity Index (PDI) | < 0.10 | < 0.15 | < 0.15 | DLS |

Interpretation: The successful conjugation of HOOC-PEG8-COOH is definitively proven by the inversion of the Zeta potential from highly positive (amines) to highly negative (terminal carboxylates), accompanied by a ~3.5 nm increase in hydrodynamic diameter corresponding to the hydration radius of the PEG8 chain.

Phase V: Biological Implications & Downstream Targeting

Once functionalized, the outward-facing carboxyl groups of the AuNP-PEG8-COOH can be re-activated using the same EDC/NHS chemistry to attach targeting moieties, such as anti-cancer antibodies or cell-penetrating peptides[3]. The discrete PEG8 layer acts as a critical biological shield, dictating the pharmacokinetic fate of the nanocarrier.

Mechanistic pathway of PEG8-mediated steric shielding and enhanced tumor accumulation.

Sources

- 1. Gold nanoparticles in chemo-, immuno-, and combined therapy: review [Invited] - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Targeted polyethylene glycol gold nanoparticles for the treatment of pancreatic cancer: from synthesis to proof-of-concept in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

Peptide pegylation techniques using Hoocch2O-peg8-CH2cooh diacid

Application Note: Homobifunctional Crosslinking of Amine-Modified Proteins using HOOC-CH₂-O-PEG8-CH₂-COOH

Introduction & Chemical Rationale

HOOC-CH₂-O-PEG8-CH₂-COOH (PEG8 dicarboxylic acid) is a highly versatile, homobifunctional crosslinking reagent used extensively in bioconjugation and drug development. The octaethylene glycol (PEG8) spacer imparts significant aqueous solubility, minimizes steric hindrance, and reduces the immunogenicity of the resulting bioconjugates.

This technical guide details the zero-length crosslinking chemistry mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)[1]. This established chemical pathway is utilized to covalently conjugate the terminal carboxylic acids of the PEG8 linker to primary amines (e.g., lysine residues or N-termini) on target proteins, creating stable amide bonds[2].

Mechanistic Principles of EDC/NHS Activation

To achieve high-yield amide bond formation without causing protein denaturation, the carboxylic acid groups of the PEG8 linker must be activated in a controlled, two-step manner[3].

-

Activation (Causality of EDC): EDC reacts with the carboxylate groups of HOOC-PEG8-COOH at an acidic to slightly acidic pH (optimally pH 4.5–6.0) to form an amine-reactive O-acylisourea intermediate[1].

-

Stabilization (Causality of NHS): The O-acylisourea intermediate is highly susceptible to rapid hydrolysis in aqueous solutions. The addition of NHS (or its water-soluble analog, Sulfo-NHS) converts this unstable intermediate into a semi-stable NHS ester[4].

-

Conjugation: The NHS ester has a significantly longer half-life, allowing it to undergo efficient nucleophilic acyl substitution with primary amines at physiological pH (7.2–8.0), forming a stable amide bond and releasing NHS as a soluble byproduct[1].

Caption: Reaction mechanism of EDC/NHS-mediated PEG8 dicarboxylic acid crosslinking.

Experimental Design & Optimization Parameters

Successful crosslinking requires rigorous control of buffer conditions and molar ratios. Because HOOC-PEG8-COOH is homobifunctional, controlling the stoichiometry is critical to prevent unwanted intra-molecular crosslinking or excessive, uncontrolled protein polymerization.

Table 1: Quantitative Optimization Parameters for EDC/NHS Crosslinking

| Parameter | Activation Phase | Conjugation Phase | Rationale / Causality |

| Optimal pH | 4.5 – 6.0 | 7.2 – 8.0 | Acidic pH maximizes EDC efficiency; alkaline pH ensures amines are unprotonated for nucleophilic attack[1]. |

| Preferred Buffer | 0.1 M MES | 0.1 M PBS or HEPES | MES lacks competing carboxyl/amine groups[1]; PBS maintains structural protein stability. |

| EDC:NHS Ratio | 1:1 to 1:2.5 | N/A | Excess NHS rapidly converts the unstable O-acylisourea to the stable NHS ester, preventing hydrolysis[2]. |

| Linker:Protein Ratio | N/A | 10:1 to 50:1 | A high molar excess of the linker prevents total protein polymerization if mono-PEGylation is the goal[5]. |

Detailed Step-by-Step Protocol

Self-Validating System: This protocol incorporates a specific quenching step and analytical checkpoints to ensure the reaction is measurable, reproducible, and controlled.

Materials Required:

-

HOOC-CH₂-O-PEG8-CH₂-COOH (PEG8-Dicarboxylic Acid)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: 0.1 M PBS, pH 7.4

-

Quenching Buffer: 1 M Hydroxylamine, pH 8.5 (or 1 M Tris-HCl, pH 7.5)[3]

-

Amine-modified protein (typically 1–10 mg/mL)

Phase 1: Activation of HOOC-PEG8-COOH

-

Preparation : Dissolve HOOC-PEG8-COOH in the Activation Buffer to a concentration of 10 mM. Causality: MES buffer is utilized because it prevents competitive inhibition during activation, unlike acetate or phosphate buffers which can reduce EDC efficiency[1].

-

EDC/NHS Addition : Add dry EDC and Sulfo-NHS to the linker solution to achieve a final concentration of 20 mM EDC and 50 mM Sulfo-NHS. (This represents a 1:2:5 molar ratio of Linker:EDC:NHS).

-

Incubation : React for 15–30 minutes at room temperature. Causality: This specific time frame is sufficient to generate the maximum yield of the semi-stable NHS-ester before aqueous hydrolysis outpaces formation.

Phase 2: Conjugation to Amine-Modified Protein

-

Buffer Exchange (Recommended) : Because EDC can also crosslink native carboxyls on the target protein to its own amines, it is highly recommended to quench or remove residual EDC before adding the protein. Rapidly desalt the activated PEG8 linker (e.g., using a Zeba spin column) into the Conjugation Buffer.

-

Protein Addition : Add the activated PEG8 linker to the protein solution (in Conjugation Buffer, pH 7.4). For protein dimerization, use a 0.5:1 molar ratio of linker to protein. For surface PEGylation, use a 20:1 excess of linker.

-

Reaction : Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation. Causality: The unprotonated primary amines ( −NH2 ) nucleophilically attack the NHS-ester, displacing the NHS leaving group and forming covalent amide bonds[4].

Phase 3: Quenching and Purification

-

Quenching : Add Quenching Buffer (Hydroxylamine) to a final concentration of 10–50 mM. Incubate for 15 minutes. Causality: Hydroxylamine rapidly reacts with any remaining NHS-esters, preventing further crosslinking and standardizing the reaction endpoint[3].

-

Purification : Remove excess reagents, urea byproducts, and quenched linker using Size Exclusion Chromatography (SEC) or dialysis against a final storage buffer.

Caption: Step-by-step workflow for the EDC/NHS crosslinking of proteins using HOOC-PEG8-COOH.

Troubleshooting and Self-Validation

To ensure the protocol operates as a self-validating system, researchers must analytically verify the conjugate:

-

Degree of Crosslinking : Use a Ninhydrin or TNBSA assay to quantify the loss of free primary amines[2]. A reduction in free amines directly correlates with successful amide bond formation.

-

Molecular Weight Shift : Run the pre- and post-reaction samples on an SDS-PAGE gel. Successful crosslinking (especially dimerization) will present as a distinct higher molecular weight band.

-

Hydrolysis Check : If crosslinking efficiency is low, the O-acylisourea intermediate may have hydrolyzed. Ensure EDC is freshly prepared and stored desiccated at -20°C, as it rapidly degrades in the presence of moisture.

References

- Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - JP. Thermo Fisher Scientific.

- Biotinylate carboxyl groups with EDC and Biotin Hydrazide. Thermo Fisher Scientific.

- Application Notes and Protocols for EDC/NHS Coupling of OH-C2-PEG3-NHCO-C3-COOH. Benchchem.

- Carbodiimide – Knowledge and References. Taylor & Francis.

- Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics.... National Institutes of Health (PMC).

Sources

- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Technical Support Center: Optimizing EDC/NHS Coupling with HOOC-PEG8-COOH

Welcome to the technical support center for improving the efficiency of your EDC/NHS coupling reactions using the homobifunctional linker, HOOC-CH₂O-PEG8-CH₂COOH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, scientifically grounded solutions to common challenges encountered during bioconjugation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can design, troubleshoot, and validate your own conjugation systems with confidence.

Part 1: Frequently Asked Questions (FAQs) & Foundational Principles

This section addresses the fundamental concepts of the chemistry you are employing. A solid understanding of these principles is the first step toward effective troubleshooting.

Q1: What is the fundamental mechanism of a two-step EDC/NHS coupling reaction?

The 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) system is a "zero-length" crosslinking method used to form a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH₂).[1][2][3][4] The reaction is intentionally performed in two distinct steps to maximize efficiency and control.[1][2][3][5]

-

Step 1: Activation (Acidic pH). EDC reacts with a carboxyl group (from your PEG linker) to form a highly reactive but unstable O-acylisourea intermediate.[2][3][6][7] This intermediate is prone to rapid hydrolysis in water, which would regenerate the original carboxyl group.[2][3][6] To prevent this, NHS is included in the reaction. NHS attacks the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester.[2][3][5][6][7] This activation step is most efficient at a slightly acidic pH of 4.5 to 6.0.[5][8][9][10]

-

Step 2: Conjugation (Neutral to Basic pH). The semi-stable NHS ester is then reacted with a primary amine on your target molecule (e.g., a protein or antibody). The amine group attacks the NHS ester, forming a stable amide bond and releasing NHS. This aminolysis step is most efficient at a pH of 7.2 to 8.5, where the primary amine is deprotonated and more nucleophilic.[1][5][8][9][10]

Q2: What is the specific role of a homobifunctional linker like HOOC-PEG8-COOH and what challenges does it introduce?

HOOC-PEG8-COOH is a homobifunctional, dicarboxylic acid crosslinker. Its purpose is to act as a hydrophilic spacer arm between two molecules. The PEG8 (polyethylene glycol) component enhances the solubility of the final conjugate, reduces potential immunogenicity, and provides a defined physical distance between the conjugated molecules.[11]

The primary challenge with a homobifunctional linker is controlling the reaction to prevent undesirable products. Since both ends of the linker are identical (both are carboxyl groups), there is a significant risk of:

-

Intramolecular Crosslinking: If you are conjugating this linker to a protein that has both carboxyl and amine groups, the activated linker could react with an amine on the same protein it was activated on.

-

Intermolecular Crosslinking (Aggregation): One activated linker could react with amines on two different protein molecules, causing them to link together and form aggregates. This is a major cause of protein precipitation and loss of yield.[3]

A carefully planned two-step sequential addition protocol is essential to mitigate these risks.

Q3: Why is a two-step pH adjustment so critical for success?

The two-step pH protocol is the single most important factor for maximizing yield.[9] Each step of the reaction has a conflicting pH optimum.[10]

-

Activation (pH 4.5-6.0): This acidic environment protonates the carboxyl group, making it favorable for EDC to activate.[7] However, at this pH, primary amines are protonated (-NH₃⁺), making them poor nucleophiles and thus unreactive toward the NHS ester.[1]

-

Conjugation (pH 7.2-8.5): This more basic environment deprotonates primary amines (-NH₂), making them potent nucleophiles ready to attack the NHS ester.[1] However, this pH also dramatically accelerates the hydrolysis (inactivation) of the NHS ester.[5][12] The half-life of an NHS ester can drop from hours at pH 7 to just 10 minutes at pH 8.6.[5][9][12]

By physically or chemically separating these steps—activating at low pH first, then raising the pH for the amine reaction—you satisfy the optimal conditions for both parts of the chemistry sequentially, leading to a much higher yield.[5][8][9]

Part 2: Core Troubleshooting Guide